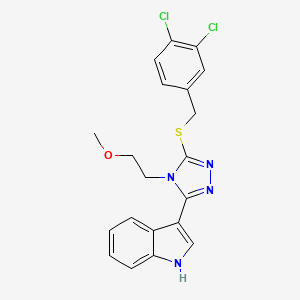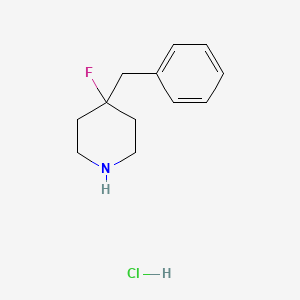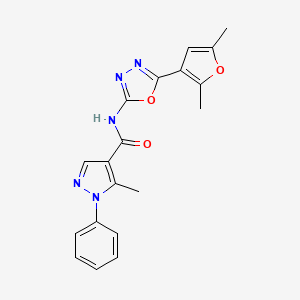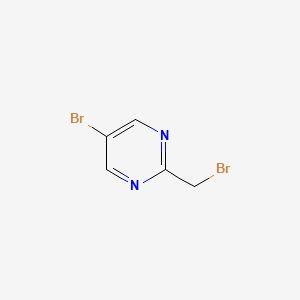
3-(5-((3,4-dichlorobenzyl)thio)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For example, the 1,2,4-triazole ring might participate in reactions with electrophiles, and the dichlorobenzyl group might undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar methoxyethyl group and the potentially aromatic indole and 1,2,4-triazole rings could impact its solubility, boiling point, melting point, and other properties .Scientific Research Applications
Synthesis and Antimicrobial Applications
Research on similar compounds, such as nanomeric 3-thioxo-5-methoxy-4,5-dihydro-6-methyl-9-unsubstituted/substituted-1,2,4-triazino[5,6-b]indoles, demonstrates their synthesis and potential biocidal effects. These compounds, prepared via reactions involving thiosemicarbazide and indol-2,3-diones, were explored for their molluscicidal activity against snails responsible for Bilhariziasis, highlighting their potential in antimicrobial applications (Makki, Abdel-Rahman, & El-Shahawi, 2014).
Anti-inflammatory and Enzyme Inhibition
Substituted thiopyrano[2,3,4-c,d]indoles have been identified as potent inhibitors of 5-lipoxygenase (5-LO), an enzyme involved in inflammation. These compounds, including derivatives with specific substitutions, have shown significant activity in vitro and in vivo models, suggesting their utility in developing anti-inflammatory drugs (Hutchinson et al., 1993).
Antioxidant and Antimicrobial Properties
A series of 4-benzyl/phenyl-3-(1-methyl-1H-indole-2-yl)-1H-1,2,4-triazole-5(4H)-thione derivatives have been synthesized and evaluated for their antioxidant and antimicrobial properties. These compounds displayed significant DPPH radical scavenging capacity, suggesting their potential application in antioxidant and antimicrobial research (Baytas et al., 2012).
Catalysis and Chemical Synthesis
The preparation of triazoloindoles through tandem copper catalysis and their utilization as α-imino rhodium carbene precursors for constructing various valuable indole molecules, including pyrrolo[2,3-b]indoles and spirocyclopropyl iminoindoles, exemplifies the versatility of similar compounds in synthetic chemistry (Xing et al., 2014).
properties
IUPAC Name |
3-[5-[(3,4-dichlorophenyl)methylsulfanyl]-4-(2-methoxyethyl)-1,2,4-triazol-3-yl]-1H-indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl2N4OS/c1-27-9-8-26-19(15-11-23-18-5-3-2-4-14(15)18)24-25-20(26)28-12-13-6-7-16(21)17(22)10-13/h2-7,10-11,23H,8-9,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSIDBQKTIHPLJF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=NN=C1SCC2=CC(=C(C=C2)Cl)Cl)C3=CNC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(cyanomethyl)-2-[(4-fluorophenyl)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B2374595.png)
![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(mesityl)methanone](/img/structure/B2374596.png)



![Methyl 2-[(3-cyano-2-pyrazinyl)sulfanyl]benzenecarboxylate](/img/structure/B2374603.png)
![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2374604.png)


![N-Methyl-N-[2-(3-nitrophenyl)ethyl]sulfamoyl fluoride](/img/structure/B2374608.png)

![tert-Butyl [[4-(2-pyridinyl)phenyl]methylene]hydrazinecarboxylate](/img/no-structure.png)
![2-Spiro[2.4]heptan-7-ylacetaldehyde](/img/structure/B2374615.png)
![1-[(3S)-3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2374616.png)